![molecular formula C10H13N5O2S B13852739 N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide is a complex organic compound with a molecular formula of C10H13N5O2S and a molecular weight of 267.31 g/mol This compound is characterized by the presence of an azido group, a hydroxy group, and a tetrahydrobenzo[d]thiazole ring system
准备方法
The synthesis of N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzo[d]thiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydrobenzo[d]thiazole ring.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, typically using sodium azide as the reagent.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide.
Attachment of the propionamide group: The final step involves the attachment of the propionamide group through an amide bond formation reaction, using reagents like propionyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反应分析
N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Click Chemistry: The azido group can undergo click chemistry reactions with alkynes to form triazoles, using copper(I) catalysts.
科学研究应用
N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide has several scientific research applications:
Chemical Biology: It is used as a building block in the synthesis of bioactive molecules and probes for studying biological processes.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinases and other enzymes.
Material Science: It is used in the synthesis of functional materials, such as polymers and nanomaterials, with specific properties.
Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging and diagnostic purposes.
作用机制
The mechanism of action of N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing the compound to be selectively modified or conjugated in biological systems. The hydroxy group may form hydrogen bonds with target proteins, influencing their activity. The tetrahydrobenzo[d]thiazole ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide can be compared with similar compounds such as:
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide: This compound lacks the azido group, which limits its use in click chemistry and bioconjugation reactions.
N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: This compound has a ketone group instead of a hydroxy group, affecting its reactivity and binding properties.
N-(6-Azido-7-hydroxycoumarin): This compound has a coumarin ring system instead of a tetrahydrobenzo[d]thiazole ring, which influences its fluorescence properties and applications in imaging.
This compound is unique due to its combination of an azido group, a hydroxy group, and a tetrahydrobenzo[d]thiazole ring system, making it versatile for various chemical and biological applications.
属性
分子式 |
C10H13N5O2S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
N-(6-azido-7-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H13N5O2S/c1-2-7(16)13-10-12-6-4-3-5(14-15-11)8(17)9(6)18-10/h5,8,17H,2-4H2,1H3,(H,12,13,16) |
InChI 键 |
SILBSDCEPXTNKZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=NC2=C(S1)C(C(CC2)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


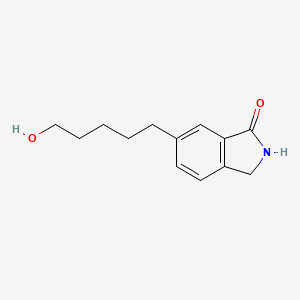

![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)

![5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13852698.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
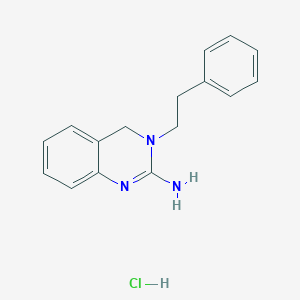
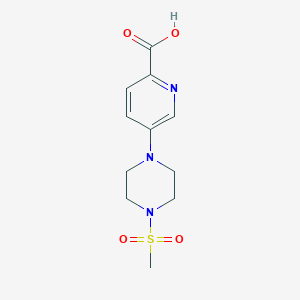
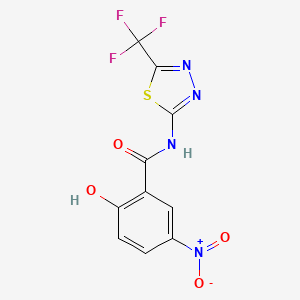
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
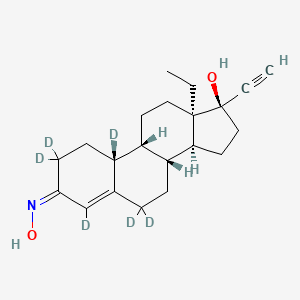
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
